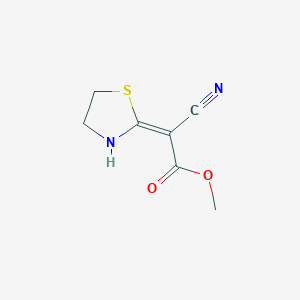
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate, also known as MCTA, is a heterocyclic compound with a thiazolidine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MCTA is a versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of Methyl cyano(1,3-thiazolidin-2-ylidene)acetate is not well understood. However, studies suggest that Methyl cyano(1,3-thiazolidin-2-ylidene)acetate exerts its biological activities by modulating various signaling pathways. For instance, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It also activates the p38 MAPK pathway, which plays a crucial role in apoptosis and cell growth. Additionally, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate exhibits various biochemical and physiological effects, depending on the target cells and tissues. For instance, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Methyl cyano(1,3-thiazolidin-2-ylidene)acetate induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Bcl-2 family of proteins. Furthermore, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate inhibits the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be synthesized using simple and cost-effective methods, making it accessible to researchers. Methyl cyano(1,3-thiazolidin-2-ylidene)acetate is also stable under various conditions, allowing for long-term storage and transportation. Moreover, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate exhibits low toxicity, making it suitable for in vitro and in vivo studies. However, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has limited information on its pharmacokinetics and pharmacodynamics, which can hinder its clinical translation.
Direcciones Futuras
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has shown promising results in various preclinical studies, making it a potential candidate for drug development. Future research should focus on elucidating the exact mechanism of action of Methyl cyano(1,3-thiazolidin-2-ylidene)acetate and its pharmacokinetics and pharmacodynamics. Additionally, studies should investigate the efficacy of Methyl cyano(1,3-thiazolidin-2-ylidene)acetate in various disease models, including cancer, inflammation, and viral infections. Furthermore, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of Methyl cyano(1,3-thiazolidin-2-ylidene)acetate. Overall, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has significant potential for therapeutic applications, and further research can pave the way for its clinical translation.
Conclusion:
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It can be synthesized using various methods and has shown promising results in various preclinical studies. Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility and limited information on its pharmacokinetics and pharmacodynamics. Future research should focus on elucidating the exact mechanism of action of Methyl cyano(1,3-thiazolidin-2-ylidene)acetate and its efficacy in various disease models.
Métodos De Síntesis
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate can be synthesized using various methods, including the reaction of thiosemicarbazide with methyl cyanoacetate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of a thiazolidine ring system with a cyano group at the 2-position. The synthesized compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has been extensively studied for its potential therapeutic applications. It exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has demonstrated antitumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, Methyl cyano(1,3-thiazolidin-2-ylidene)acetate has shown antiviral activity against the hepatitis C virus and human immunodeficiency virus.
Propiedades
Nombre del producto |
Methyl cyano(1,3-thiazolidin-2-ylidene)acetate |
|---|---|
Fórmula molecular |
C7H8N2O2S |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
methyl (2E)-2-cyano-2-(1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3/b6-5+ |
Clave InChI |
PFGDISKOQDRRLJ-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)/C(=C/1\NCCS1)/C#N |
SMILES |
COC(=O)C(=C1NCCS1)C#N |
SMILES canónico |
COC(=O)C(=C1NCCS1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
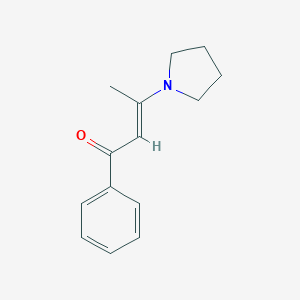
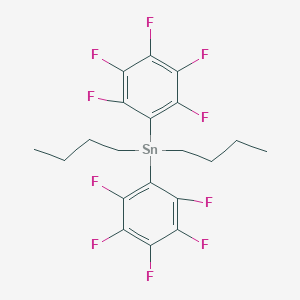
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
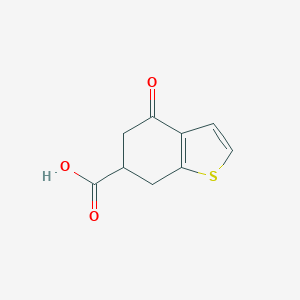
![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)
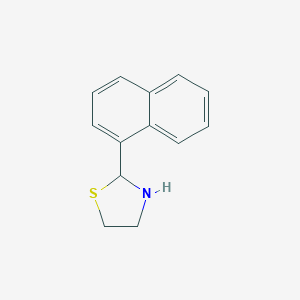
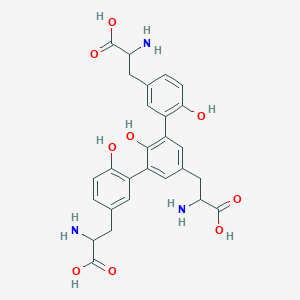
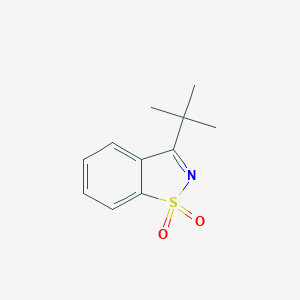
![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)